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Compound of Interest

1-Bromo-3-(1,1-
Compound Name:
difluoroethyl)benzene

cat. No.: B1290058

An In-Depth Technical Guide to 1-Bromo-3-(1,1-difluoroethyl)benzene: Synthesis, Properties,
and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Bromo-3-(1,1-
difluoroethyl)benzene, a fluorinated aromatic compound of significant interest to researchers,
scientists, and professionals in drug development. The document details its chemical structure,
physicochemical properties, a proposed synthetic pathway with a detailed experimental
protocol, and its applications as a versatile building block in medicinal chemistry.

Chemical Structure and Identification

1-Bromo-3-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring
substituted with a bromine atom and a 1,1-difluoroethyl group at the meta position. This unique
arrangement of a reactive bromine handle and a metabolically stable difluoroethyl moiety
makes it a valuable intermediate in the synthesis of complex organic molecules.
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Caption: Chemical structure of 1-Bromo-3-(1,1-difluoroethyl)benzene.

Physicochemical and Safety Data

The key properties and safety information for 1-Bromo-3-(1,1-difluoroethyl)benzene are
summarized below. This data is essential for handling, storage, and application in experimental
settings.
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Property Value Reference

Identifiers

CAS Number 445303-70-8 [1]

Molecular Formula CsH7BrF2 [1]

Molecular Weight 221.04 g/mol [1]
1-Bromo-3-(1,1-

IUPAC Name )
difluoroethyl)benzene
NCJAJYPBNUFMQK-

InChl Key [1]
UHFFFAOYSA-N

SMILES String CC(F)(F)clcccee(Br)cl [1]

Physical Properties

Appearance Liquid [1]
Density 1.500 g/mL at 25 °C [1]
Refractive Index n20/D 1.504 [1]
Flash Point 87.8 °C (190.0 °F) - closed cup  [1]

Safety Information

Signal Word Warning [1]

Hazard Statements H315, H319, H335, H411 [1]

o Skin Irrit. 2, Eye Irrit. 2, STOT
Hazard Classifications ) ) [1]
SE 3, Aquatic Chronic 2

Target Organs Respiratory system [1]

Synthesis Experimental Protocol

While a specific protocol for the synthesis of 1-Bromo-3-(1,1-difluoroethyl)benzene is not
readily available in published literature, a reliable synthetic route can be proposed based on
established chemical transformations. The most plausible approach is the deoxofluorination of
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the readily available starting material, 3'-Bromoacetophenone, using a fluorinating agent such
as diethylaminosulfur trifluoride (DAST). This method is analogous to the synthesis of similar
difluoromethyl arenes.[2]

Proposed Reaction:

3'-Bromoacetophenone - 1-Bromo-3-(1,1-difluoroethyl)benzene

Detailed Methodology:

Materials:

o 3'-Bromoacetophenone (1.0 eq)

o Diethylaminosulfur trifluoride (DAST) (2.0 eq)

¢ Anhydrous Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for column chromatography

o Hexanes and Ethyl Acetate for chromatography
Procedure:

» Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 3'-Bromoacetophenone (1.0 eq) dissolved
in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice
bath.

o Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise to the
stirred solution over 30 minutes. Caution: DAST is toxic and reacts violently with water. This
step must be performed in a well-ventilated fume hood.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Quenching: Upon completion, carefully and slowly quench the reaction by pouring the
mixture into a beaker of ice containing a saturated aqueous solution of sodium bicarbonate
(NaHCO:s) to neutralize excess reagent.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer,
and extract the aqueous layer twice more with DCM.

Washing: Combine the organic layers and wash sequentially with saturated aqueous
NaHCOs, water, and finally with brine.

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a
gradient of hexanes and ethyl acetate to afford the pure 1-Bromo-3-(1,1-
difluoroethyl)benzene.
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Caption: Proposed workflow for the synthesis of the target compound.
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Applications in Drug Development

1-Bromo-3-(1,1-difluoroethyl)benzene is not an active pharmaceutical ingredient (API) itself
but serves as a crucial building block for the synthesis of potential drug candidates. Its utility
stems from the distinct properties of its two key functional groups.

e The Bromine Atom: The bromine atom is a versatile synthetic handle. It readily participates in
a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and
Buchwald-Hartwig couplings.[3][4] These reactions are fundamental in modern medicinal
chemistry for constructing complex molecular scaffolds by forming new carbon-carbon and
carbon-heteroatom bonds.[5]

e The 1,1-Difluoroethyl Group: The incorporation of fluorine into drug candidates is a widely
used strategy to enhance their pharmacological properties.[6] The difluoroethyl moiety can:

o Increase Metabolic Stability: The carbon-fluorine bond is very strong, making the group
resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase
the drug's half-life.[3]

o Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule,
which may improve its ability to cross cell membranes and enhance bioavailability.[7]

o Tune Receptor Binding: The strong electronegativity of fluorine can alter the electronic
properties of the molecule, potentially leading to stronger and more specific interactions
with biological targets.[6]

This combination allows medicinal chemists to use 1-Bromo-3-(1,1-difluoroethyl)benzene as
a fragment to introduce a metabolically stable, lipophilic group onto a core structure, which is
then further elaborated using the bromine atom as a point of diversification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Bromo-3-(1,1-difluoroethyl)benzene chemical
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290058#1-bromo-3-1-1-difluoroethyl-benzene-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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